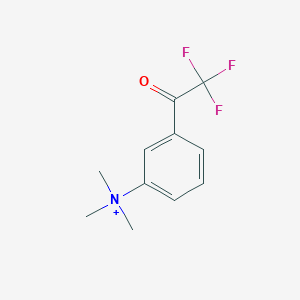

N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium is a potent acetylcholinesterase inhibitor. This compound is known for its ability to inhibit acetylcholinesterase at extremely low concentrations, making it one of the most potent inhibitors of this enzyme .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium typically involves the reaction of N,N,N-trimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

化学反応の分析

Types of Reactions

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

科学的研究の応用

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

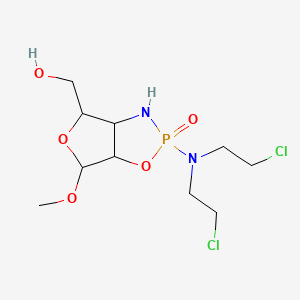

作用機序

The mechanism of action of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium involves its ability to covalently bind to the serine residue in the active site of acetylcholinesterase. This binding is facilitated by the electron-withdrawing trifluoromethyl group on the carbonyl group, which enhances the reactivity of the ketone group .

類似化合物との比較

Similar Compounds

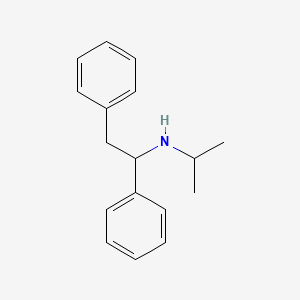

Methylfluorophosphonylcholine: Another potent acetylcholinesterase inhibitor.

Transition state analogs: Compounds that mimic the transition state of acetylcholinesterase substrates.

Uniqueness

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium is unique due to its extremely low concentration required for effective inhibition of acetylcholinesterase. This makes it one of the most potent inhibitors known, with applications in various fields of research and industry .

特性

CAS番号 |

156781-80-5 |

|---|---|

分子式 |

C11H13F3NO+ |

分子量 |

232.22 g/mol |

IUPAC名 |

trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium |

InChI |

InChI=1S/C11H13F3NO/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14/h4-7H,1-3H3/q+1 |

InChIキー |

JIBZSTPMDKSJOX-UHFFFAOYSA-N |

正規SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)

![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)